molecular formula C8H13NO2 B2690420 (3-Tert-butyl-1,2-oxazol-4-yl)methanol CAS No. 2243520-63-8

(3-Tert-butyl-1,2-oxazol-4-yl)methanol

Cat. No.: B2690420
CAS No.: 2243520-63-8
M. Wt: 155.197
InChI Key: SBQMVUNNOLJWKC-UHFFFAOYSA-N
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Description

(3-Tert-butyl-1,2-oxazol-4-yl)methanol is an organic compound with the molecular formula C8H13NO2 It belongs to the class of oxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Tert-butyl-1,2-oxazol-4-yl)methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of tert-butylamine with glyoxal in the presence of a suitable catalyst to form the oxazole ring. The resulting intermediate is then subjected to reduction to yield this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

(3-Tert-butyl-1,2-oxazol-4-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxazole derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

(3-Tert-butyl-1,2-oxazol-4-yl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3-Tert-butyl-1,2-oxazol-4-yl)methanol involves its interaction with specific molecular targets. The oxazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity. The compound may inhibit or activate certain enzymes, affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • (3-Tert-butyl-1,2-oxazol-4-yl)methanamine
  • (3-Tert-butyl-1,2-oxazol-4-yl)ethanol
  • (3-Tert-butyl-1,2-oxazol-4-yl)acetic acid

Uniqueness

(3-Tert-butyl-1,2-oxazol-4-yl)methanol is unique due to its specific substitution pattern on the oxazole ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

(3-tert-butyl-1,2-oxazol-4-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c1-8(2,3)7-6(4-10)5-11-9-7/h5,10H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBQMVUNNOLJWKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NOC=C1CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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